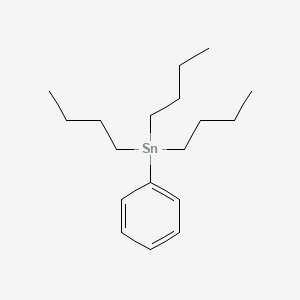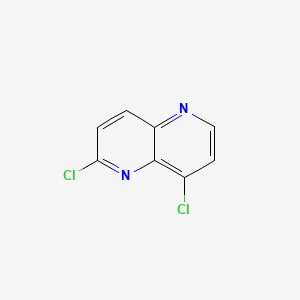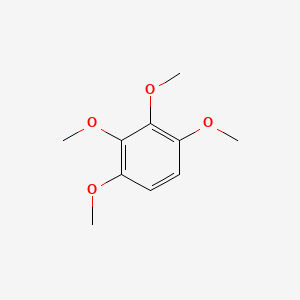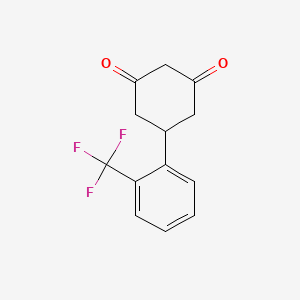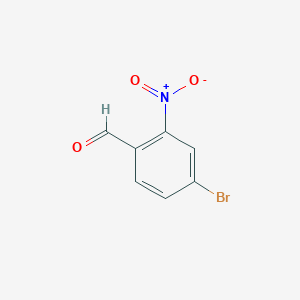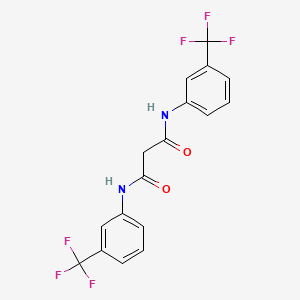
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a derivative of malonamide, which is a class of compounds that have been studied for their potential use in various applications, including as models for nylons and peptidomimetic compounds. Malonamide derivatives are characterized by their RNHCOCH2CONHR' structure, where R and R' can be various substituents. The specific substitution with 3-trifluoromethyl-phenyl groups suggests that this compound may exhibit unique physical and chemical properties due to the presence of the electronegative trifluoromethyl groups .
Synthesis Analysis
The synthesis of malonamide derivatives typically involves the reaction of appropriate amines with malonyl dichloride or similar reagents. In the case of N,N'-bis-(3-trifluoromethyl-phenyl)-malonamide, the synthesis would likely involve the use of 3-trifluoromethyl-phenylamine as a starting material. While the provided papers do not describe the synthesis of this exact compound, they do provide insights into the synthesis of related compounds. For example, the synthesis of a 3-hydroxy-4-pyridinone derivative of malonamide was achieved using microwave-assisted synthesis, which suggests that similar methods could potentially be applied to the synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide .
Molecular Structure Analysis
The molecular structure of malonamide derivatives is characterized by the orientation of the peptide groups and the torsion angles about the carbonyl-methylene bonds. X-ray diffraction analysis of similar compounds has shown that the planes of the peptide groups are approximately perpendicular, which is a result of specific torsion angles. This conformation allows for the formation of a network of hydrogen bonds, which is also a feature observed in nylons . The presence of the 3-trifluoromethyl-phenyl groups in N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide would likely influence the overall molecular conformation and potentially the hydrogen bonding patterns.
Chemical Reactions Analysis
The reactivity of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide can be inferred from studies on similar compounds. For instance, anilides with highly electronegative acyl groups or electron-withdrawing substituents on the phenyl ring can undergo reactions with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines. This suggests that the trifluoromethyl substituents on the phenyl rings of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide could influence its reactivity in similar chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of malonamide derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of trifluoromethyl groups is known to increase the electronegativity and hydrophobicity of compounds. Therefore, N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is expected to have distinct solubility and stability characteristics compared to other malonamide derivatives. Additionally, the chelating properties of a related malonamide derivative with iron(III) ions suggest that N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide could also exhibit metal-binding capabilities, which could be relevant for applications in metal ion sequestration or catalysis .
Aplicaciones Científicas De Investigación
Self-assembling Properties in Separation Processes
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide exhibits unique self-assembling properties when used in separation processes, particularly in nuclear fuel reprocessing. These properties are attributed to its surface-active characteristics, which allow it to organize into reverse micelles. The interaction between these micelles through Van der Waals forces is crucial for understanding third-phase formation in extraction processes. The stability and association modes of these extractant molecules can be manipulated through modest heating or the addition of modifiers like octanol, which enhances the formation of networks of hydrogen bonds, contributing to the stability range improvement (Testard et al., 2008).
Applications in Organic Electronics
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide derivatives, particularly those involving BODIPY (Boron-dipyrromethene) frameworks, have shown potential applications in organic electronics. BODIPY-based materials are explored for use in organic light-emitting diodes (OLEDs), showcasing the versatility of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide derivatives in structural design and synthesis for optoelectronics. These derivatives offer promising paths for 'metal-free' infrared emitters, indicating a significant area of application in green to NIR OLEDs (Squeo & Pasini, 2020).
Anticancer Research
In the realm of medicinal chemistry, derivatives of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, such as cinnamic acid derivatives, have garnered attention for their anticancer potentials. The chemical flexibility of cinnamic acids, enabling various reactions at their core structure, positions these derivatives as traditional and contemporary antitumor agents. This area of research has seen a resurgence in interest over the past two decades, highlighting the underutilized potential of such compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Emerging Applications
Emerging applications of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide and its derivatives are being explored in various fields, including photoreactive labeling for structural biology. The use of photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, facilitates the study of the organization of biological systems. This method, combined with modern analytical and computational techniques, continues to be a crucial approach in uncovering the intricacies of biological systems and drug-target interactions (Vodovozova, 2007).
Propiedades
IUPAC Name |
N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYOBKOGKORFMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333045 |
Source


|
| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |
CAS RN |
402-21-1 |
Source


|
| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

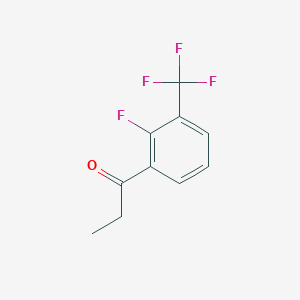
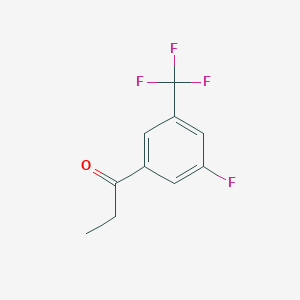
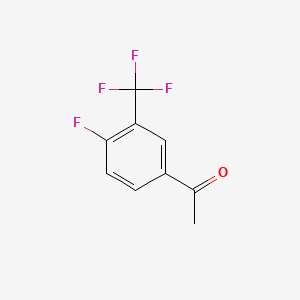
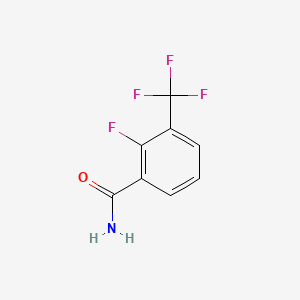
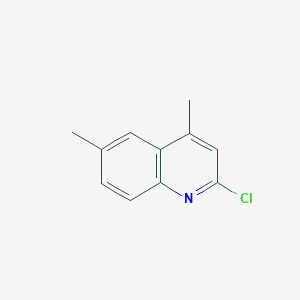
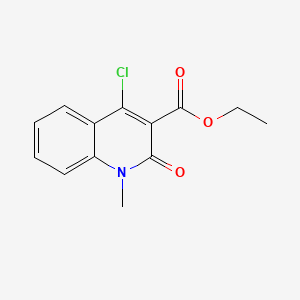
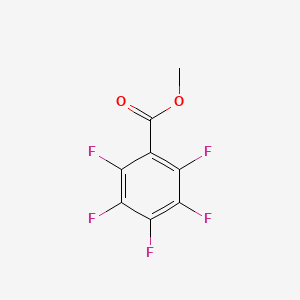
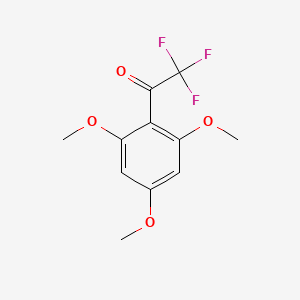
![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)
